3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile
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Overview
Description
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile is an organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with benzonitrile under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyridine derivative is reacted with a boronic acid derivative of benzonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar catalytic processes, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative .
Scientific Research Applications
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A similar compound with a fluorine atom instead of a benzonitrile moiety.
2-Chloro-5-(trifluoromethyl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)benzonitrile is unique due to the presence of both the benzonitrile and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential for diverse applications .
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2/c14-11-5-10(13(15,16)17)7-19-12(11)9-3-1-2-8(4-9)6-18/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZXZAXGWTUNOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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